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Compound of Interest

(R)-1-Boc-piperazine-2-carboxylic
Compound Name: J
aci

Cat. No.: B152147

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-1-
Boc-piperazine-2-carboxylic acid, a key building block in medicinal chemistry and drug
development. This document details expected spectroscopic characteristics, experimental
protocols for data acquisition, and a general workflow for its synthesis and characterization.

Chemical Structure and Properties

o |[UPAC Name: (2R)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
e Molecular Formula: C10H18N204

e Molecular Weight: 230.26 g/mol [1][2]

e CAS Number: 278788-60-6

Spectroscopic Data

While a complete set of experimentally verified spectra for this specific compound is not readily
available in public databases, the following tables summarize the expected spectroscopic data
based on the analysis of its structural features and data from analogous compounds.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: Predicted *H NMR Spectroscopic Data

Chemical Shift ()

Multiplicity Integration Assignment

pPpm

~12-13 brs 1H COOH

~4.0-4.2 m 1H H-2
Piperazine ring

~3.0-3.9 m 6H protons (H-3, H-5, H-
6)

1.45 s 9H C(CHs)s (Boc)

Note: Predicted chemical shifts are based on analogous structures and may vary depending on
the solvent and experimental conditions. The carboxylic acid proton is often broad and may
exchange with D20.[3][4]

Table 2: Predicted 13C NMR Spectroscopic Data

Chemical Shift (8) ppm Assighment
~170-175 C=0 (Carboxylic acid)
~155 C=0 (Boc)

~80 C(CHs)s (Boc)

~55-60 C-2

~40-50 C-3,C-5,C-6

~28 C(CHs)s (Boc)

Note: Predicted chemical shifts are based on analogous structures and may vary depending on
the solvent and experimental conditions.[5][6]

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data
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miz lon

231.13 [M+H]*
253.11 [M+Na]*
175.10 [M-CaHs+H]*
131.08 [M-Boc+H]*

M represents the molecular ion. Fragmentation patterns may include the loss of the Boc group
or components thereof.

Infrared (IR) Spectroscopy

Table 4: Predicted FT-IR Spectroscopic Data

Wavenumber (cm—?) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic acid)
2850-3000 Medium C-H stretch (Aliphatic)
~1700-1725 Strong C=0 stretch (Carboxylic acid)
~1680-1700 Strong C=0 stretch (Boc urethane)
~1450 Medium C-H bend

~1160-1250 Strong C-O stretch

Note: The carboxylic acid O-H stretch is typically very broad due to hydrogen bonding.[7]

Experimental Protocols
Synthesis and Purification of (R)-1-Boc-piperazine-2-
carboxylic acid

This protocol describes a general method for the synthesis of (R)-1-Boc-piperazine-2-
carboxylic acid from (R)-piperazine-2-carboxylic acid.
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Dissolution: Dissolve (R)-piperazine-2-carboxylic acid in a suitable solvent system, such as a
mixture of dioxane and water.

Basification: Add a base, such as sodium hydroxide, to the solution to deprotonate the amino
groups.

Boc Protection: Cool the solution in an ice bath and add di-tert-butyl dicarbonate (Bocz0)
dropwise.

Reaction: Allow the reaction to warm to room temperature and stir for several hours until
completion, monitoring by TLC.

Workup: Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the product
into an organic solvent such as ethyl acetate.

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure. The crude product can be purified by column
chromatography on silica gel.

NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of (R)-1-Boc-piperazine-2-carboxylic acid in
approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCIs, DMSO-ds, or MeOD) in
an NMR tube.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

H NMR Acquisition: Acquire the spectrum with standard parameters, including a sufficient
number of scans to achieve a good signal-to-noise ratio.

13C NMR Acquisition: Acquire a proton-decoupled 13C NMR spectrum.

Data Processing: Process the raw data using appropriate software, including Fourier
transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the
residual solvent peak.

Mass Spectrometry
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Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as
methanol or acetonitrile, with the addition of a small amount of formic acid to promote
ionization.

Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range.

Data Analysis: Identify the molecular ion peak ([M+H]*) and any other relevant adducts or
fragment ions.

Infrared (IR) Spectroscopy

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by
dissolving a small amount in a volatile solvent and allowing the solvent to evaporate, or as a
KBr pellet.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the range of 4000-400 cm~* with a resolution of
4 cm™L.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups present in the molecule.

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of

(R)-1-Boc-piperazine-2-carboxylic acid.
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Workflow for Synthesis and Characterization

Synthesis

(R)-Piperazine-2-carboxylic acid

Dissolution in Dioxane/Water

l

Addition of NaOH

l

Addition of Boc20

l

Reaction at RT

;

Acidic Workup and Extraction

;

Column Chromatography

(R)-1-Boc-piperazine-2-carboxylic acid
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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